molecular formula C20H22N2O2S B3317018 2-(4-methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide CAS No. 955826-42-3

2-(4-methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B3317018
CAS No.: 955826-42-3
M. Wt: 354.5 g/mol
InChI Key: IAMGQUNGVCEJPP-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide (CAS 955826-42-3) is a synthetic benzothiazole-based acetamide derivative with a molecular weight of 354.5 g/mol and the molecular formula C20H22N2O2S . The compound is characterized by a 4-methoxy-3-methylphenyl group linked via an acetamide bridge to a 6-(propan-2-yl)-substituted 1,3-benzothiazole scaffold . The benzothiazole moiety is a privileged structure in medicinal chemistry, renowned for its pharmacological versatility, which includes potential kinase inhibition, antimicrobial activity, and neuroprotective effects . This specific molecular architecture makes it a valuable building block in organic and medicinal chemistry for the synthesis of more complex molecules . Recent scientific literature highlights that benzothiazole analogues, particularly those with an acetamide linkage, are promising scaffolds in antimicrobial research . Synthesized derivatives have demonstrated significant antibacterial potential against a range of Gram-positive and Gram-negative bacteria, with some compounds showing good activity in molecular docking studies against targets like DNA gyrase . Furthermore, the benzothiazole core is under extensive investigation in anti-tubercular research for developing new agents to combat drug-resistant strains of Mycobacterium tuberculosis . The presence of the 6-isopropyl substituent on the benzothiazole ring may influence properties like lipophilicity and its potential to interact with biological targets such as kinases or transporters . This product is intended for research applications in chemistry, biology, and drug discovery. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-12(2)15-6-7-16-18(11-15)25-20(21-16)22-19(23)10-14-5-8-17(24-4)13(3)9-14/h5-9,11-12H,10H2,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMGQUNGVCEJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the methoxy-methylphenyl group. Common reagents used in these reactions include sulfur, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters. Industrial methods might also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or

Biological Activity

The compound 2-(4-methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure comprises a benzothiazole ring and a methoxy-methylphenyl group, which are known to influence its biological properties. The specific molecular formula is C20H22N2O2SC_{20}H_{22}N_{2}O_{2}S, with a molecular weight of 358.46 g/mol.

PropertyValue
Molecular FormulaC20H22N2O2SC_{20}H_{22}N_{2}O_{2}S
Molecular Weight358.46 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The benzothiazole moiety can inhibit specific enzymes involved in cellular processes, potentially disrupting cancer cell proliferation.
  • DNA Binding : Studies indicate that compounds with similar structures can bind to DNA, influencing gene expression and leading to cytotoxic effects on cancer cells .

Antimicrobial Activity

Research has shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains:

  • Gram-positive bacteria : Effective against Bacillus subtilis.
  • Gram-negative bacteria : Limited activity against Escherichia coli.

The minimum inhibitory concentrations (MIC) for these compounds suggest a selective action primarily against Gram-positive bacteria, with varying degrees of effectiveness depending on the substituents on the benzothiazole ring .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example:

  • Cell Line Studies : In vitro assays demonstrated that the compound could inhibit the proliferation of several cancer cell lines, including lung (A549) and breast cancer cells (MCF-7). The IC50 values for these assays were reported as follows:
Cell LineIC50 (µM)
A5496.26
MCF-720.46

These findings indicate that the compound exhibits higher activity in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, suggesting that its efficacy may be influenced by the cellular environment .

Case Studies

  • Antitumor Activity in Benzothiazole Derivatives : A study evaluated various benzothiazole derivatives for their antitumor activity. The results indicated that compounds with electron-donating groups (such as methoxy) exhibited enhanced cytotoxic effects on cancer cells compared to those with electron-withdrawing groups .
  • Mechanistic Insights : Another research effort focused on the mechanism by which similar compounds exert their anticancer effects through apoptosis induction and cell cycle arrest in cancer cells. This was linked to their ability to bind DNA and inhibit topoisomerases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Ring

The position and nature of substituents on the benzothiazole core significantly influence biological activity. Key comparisons include:

Compound Name Substituent on Benzothiazole Key Activity/Data Reference
Target Compound 6-(Propan-2-yl) Hypothesized enhanced lipophilicity; potential kinase/transporter inhibition
N-[6-(Trifluoromethyl)-1,3-Benzothiazol-2-yl]-2-(3,4,5-Trimethoxyphenyl)Acetamide (BTA) 6-(Trifluoromethyl) CK-1δ inhibition (pIC₅₀ = 7.8); GlideXP score = -3.78 kcal/mol
2-(4-Fluorophenyl)-N-[6-(Methylsulfonyl)-1,3-Benzothiazol-2-yl]Acetamide 6-(Methylsulfonyl) Improved solubility; sulfonyl group may enhance hydrogen bonding
PZ-39 (N-(4-Chlorophenyl)-2-[(6-{[4,6-Di(4-morpholinyl)-1,3,5-Triazin-2-yl]Amino}-1,3-Benzothiazol-2-yl)Sulfanyl]Acetamide) 6-(Triazine-piperazine) Dual ABCG2 inhibition and degradation; IC₅₀ < 1 μM for multidrug resistance

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in BTA) enhance binding to kinases like CK-1δ, as seen in its high inhibitory activity .
  • Sulfonyl Groups (e.g., methylsulfonyl in ) improve solubility but may reduce membrane permeability compared to hydrophobic isopropyl groups .
Variations in the Acetamide-Linked Aryl Group

The aryl group attached to the acetamide bridge modulates target selectivity and potency:

Compound Name Aryl Group Substituents Biological Relevance Reference
Target Compound 4-Methoxy-3-Methylphenyl Methoxy group may engage in hydrogen bonding; methyl enhances steric hindrance N/A
BTA 3,4,5-Trimethoxyphenyl Broad kinase inhibition due to methoxy groups’ electron-donating effects
HC-030031 (TRPA1 Blocker) 1,3-Dimethyl-2,6-Dioxopurinyl TRPA1 inhibition (IC₅₀ = 4–10 μM); reduced neuroinflammation in asthma models
N-(4-Chlorophenyl)-2-[(Substituted)Thio/Piperazine]Acetamide Derivatives 4-Chlorophenyl Antimicrobial activity via thiol/piperazine interactions; MIC values < 10 μg/mL

Key Observations :

  • Methoxy Groups (as in the target compound) are associated with improved binding to hydrophobic enzyme pockets, as seen in BTA’s CK-1δ inhibition .
  • Halogenated Aryl Groups (e.g., 4-chlorophenyl) enhance antimicrobial activity but may introduce toxicity risks .
  • Heterocyclic Modifications (e.g., purinyl in HC-030031) enable selective ion channel blockade but require precise stereoelectronic alignment .
Computational and Docking Insights

Molecular docking studies (e.g., GlideXP in ) suggest that hydrophobic substituents (isopropyl, trifluoromethyl) stabilize benzothiazole derivatives in kinase ATP-binding pockets. For example:

  • BTA’s 3,4,5-trimethoxyphenyl group forms π-π interactions with CK-1δ’s Phe45, while the trifluoromethyl group engages in van der Waals contacts with Leu85 .
  • The target compound’s 4-methoxy-3-methylphenyl group is predicted to interact similarly but with reduced potency due to fewer methoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxy-3-methylphenyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide

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